molecular formula C7H13ClN4O B12935885 2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride

2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride

Cat. No.: B12935885
M. Wt: 204.66 g/mol
InChI Key: MRSSHBHXGRISJO-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride is a complex organic compound that belongs to the class of triazolodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the formation of the diazepine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their potential biological activities.

    Fused-triazole compounds: These compounds have a similar fused ring system and are known for their thermal stability and energetic properties.

Uniqueness

2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride is unique due to its specific combination of triazole and diazepine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-10-7(12)11-5-4-8-3-2-6(11)9-10;/h8H,2-5H2,1H3;1H

InChI Key

MRSSHBHXGRISJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2CCNCCC2=N1.Cl

Origin of Product

United States

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